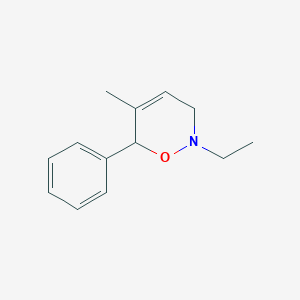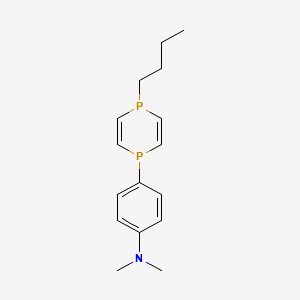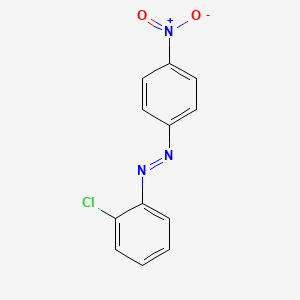
(E)-1-(2-Chlorophenyl)-2-(4-nitrophenyl)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(2-Chlorophenyl)-2-(4-nitrophenyl)diazene is an organic compound that belongs to the class of diazenes. This compound is characterized by the presence of a diazene group (-N=N-) linking two aromatic rings, one substituted with a chlorine atom and the other with a nitro group. The (E)-configuration indicates that the substituents on the diazene group are on opposite sides, contributing to the compound’s stability and unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-Chlorophenyl)-2-(4-nitrophenyl)diazene typically involves the diazotization of aniline derivatives followed by azo coupling. One common method is as follows:
Diazotization: Aniline derivative (e.g., 2-chloroaniline) is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with another aromatic compound (e.g., 4-nitroaniline) in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield.
Purification: Techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(2-Chlorophenyl)-2-(4-nitrophenyl)diazene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Reduction: H2/Pd-C, iron (Fe) and hydrochloric acid (HCl).
Substitution: Sodium ethoxide (NaOEt) in ethanol, potassium thiolate (KSR) in dimethyl sulfoxide (DMSO).
Major Products
Reduction: (E)-1-(2-Chlorophenyl)-2-(4-aminophenyl)diazene.
Substitution: (E)-1-(2-Substituted phenyl)-2-(4-nitrophenyl)diazene.
Applications De Recherche Scientifique
(E)-1-(2-Chlorophenyl)-2-(4-nitrophenyl)diazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (E)-1-(2-Chlorophenyl)-2-(4-nitrophenyl)diazene exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, leading to inhibition or activation of certain pathways.
Pathways Involved: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-(2-Bromophenyl)-2-(4-nitrophenyl)diazene: Similar structure but with a bromine atom instead of chlorine.
(E)-1-(2-Chlorophenyl)-2-(4-aminophenyl)diazene: Similar structure but with an amino group instead of a nitro group.
Uniqueness
(E)-1-(2-Chlorophenyl)-2-(4-nitrophenyl)diazene is unique due to the presence of both chlorine and nitro substituents, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
62820-76-2 |
|---|---|
Formule moléculaire |
C12H8ClN3O2 |
Poids moléculaire |
261.66 g/mol |
Nom IUPAC |
(2-chlorophenyl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C12H8ClN3O2/c13-11-3-1-2-4-12(11)15-14-9-5-7-10(8-6-9)16(17)18/h1-8H |
Clé InChI |
XABWTJCZKJSGDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


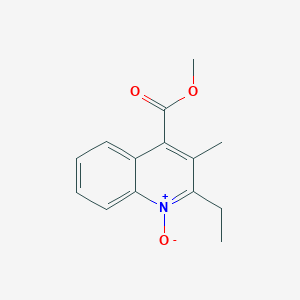

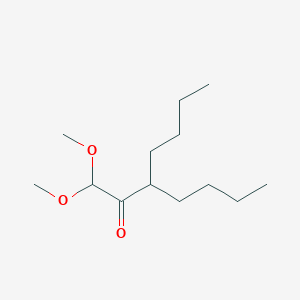
![5-[2-Methyl-5-(propan-2-yl)phenyl]oxolan-2-one](/img/structure/B14508071.png)
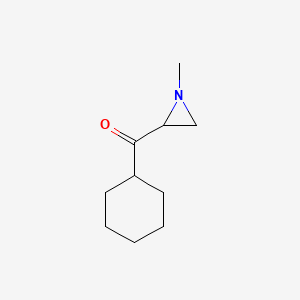
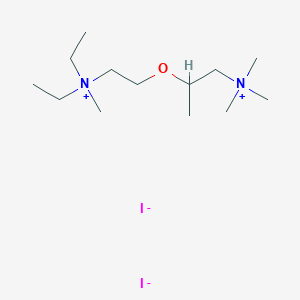
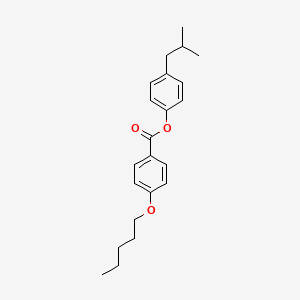
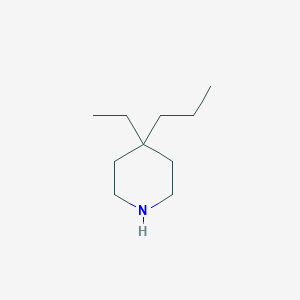


![N-[4-ethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B14508112.png)
![[(2-Methoxyoctyl)selanyl]benzene](/img/structure/B14508120.png)
